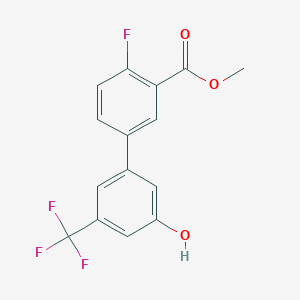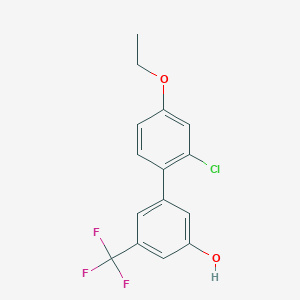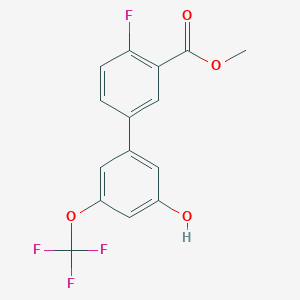
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% (5-3,5-DCFMP) is a chemical compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 343.37 g/mol and a melting point of 128-130°C. 5-3,5-DCFMP is mainly used as a reagent in organic synthesis and as a starting material in the production of other compounds. It has also been used in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used in the synthesis of nanomaterials and in the preparation of polymeric materials for use in biomedical applications.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the trifluoromethyl group of the compound can interact with certain proteins in the body, leading to changes in their structure and function. It is also believed that the compound can interact with certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. Additionally, it has been reported to have antifungal, antimicrobial, and anti-cancer activities in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it can be difficult to purify after synthesis.
Orientations Futures
The potential future directions for 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, biochemistry, and physiology. Additionally, further research should be conducted into the synthesis of other compounds derived from 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%, such as polymers, pharmaceuticals, and dyes. Finally, further research should be conducted into the potential use of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in nanomaterials and biomedical applications.
Méthodes De Synthèse
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3,5-dicarboxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. This reaction yields 5-(3,5-dicarboxyphenyl)-3-trifluoromethanesulfonate. In the second step, the trifluoromethanesulfonate is reduced with sodium borohydride to yield 5-(3,5-dicarboxyphenyl)-3-trifluoromethylphenol.
Propriétés
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O5/c16-15(17,18)11-4-8(5-12(19)6-11)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDNEJJQTMMYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686742 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-84-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)